![molecular formula C26H26O6 B608628 Lonchocarpic acid CAS No. 5490-47-1](/img/structure/B608628.png)
Lonchocarpic acid
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Overview
Description
Lonchocarpic acid has an anti-inflammatory mechanism of lonchocarpine in LPS- or poly(I:C)-induced neuroinflammation.
Scientific Research Applications
Isoflavonoid Classification and Synthesis
Lonchocarpic acid, along with scandenin, was first identified in Derris scandens and classified as part of a new group of isoflavonoids: the 4-hydroxy-3-phenylcoumarins. This classification was based on the structural elucidation and synthesis of these compounds (Johnson, Pelter, & Stainton, 1966).
Antioxidant and Neuroprotective Effects
Research has shown that lonchocarpic acid, found in Abrus precatorius, has various biological activities including antioxidant effects. In studies involving brain glial cells, lonchocarpic acid was found to suppress reactive oxygen species (ROS) production and increase the expression of antioxidant enzymes, suggesting potential therapeutic applications in neurodegenerative diseases associated with oxidative stress (Jeong, Park, Kim, & Kim, 2016).
Anticancer Potential
Lonchocarpic acid has also been investigated for its anticancer properties. A study on lung cancer cell lines showed that lonchocarpic acid could significantly reduce cell proliferation and induce apoptosis, highlighting its potential as a natural agent for cancer treatment (Chen et al., 2017).
Anti-inflammatory and Analgesic Effects
The compound has been studied for its anti-inflammatory and analgesic properties. Extracts from plants containing lonchocarpic acid have shown effectiveness in reducing inflammation and pain in various models, supporting its use in traditional medicine for these purposes (Iwu & Anyanwu, 1982).
Chemical Diversity
Further chemical investigations have revealed a wide array of flavonoids related to lonchocarpic acid, expanding our understanding of its chemical diversity and potential applications (Magalhães et al., 1996).
Antiulcer and Analgesic Effects
Studies on the aqueous root extract of plants containing lonchocarpic acid have demonstrated both antiulcer and analgesic effects, further substantiating the medicinal value of these plants (Adeoye, Adedapo, & Abatan, 2016).
Neuroinflammation Treatment
Lonchocarpic acid also exhibits anti-inflammatory effects in neuroinflammatory conditions, suggesting its usefulness in treating neurodegenerative diseases linked with systemic inflammation (Jeong et al., 2017).
Antibacterial Properties
The antibacterial activity of lonchocarpic acid against resistant bacterial strains like methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium has been noted, although its effectiveness is influenced by factors such as mouse plasma (Salvatore et al., 1998).
Solar Cell Application
An innovative application of Lonchocarpus cyanescens extract, containing lonchocarpic acid, in the development of eco-friendly photoelectrochemical solar cells has been demonstrated, showcasing its potential in renewable energy technologies (Babatunde et al., 2012).
properties
CAS RN |
5490-47-1 |
---|---|
Product Name |
Lonchocarpic acid |
Molecular Formula |
C26H26O6 |
Molecular Weight |
434.49 |
IUPAC Name |
6-hydroxy-7-(4-hydroxyphenyl)-5-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C26H26O6/c1-14(2)6-11-17-22-18(12-13-26(3,4)32-22)23(30-5)20-21(28)19(25(29)31-24(17)20)15-7-9-16(27)10-8-15/h6-10,12-13,27-28H,11H2,1-5H3 |
InChI Key |
QKTFIWUHGFCLHF-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(C=C3)(C)C)OC)C(=C(C(=O)O2)C4=CC=C(C=C4)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Lonchocarpic acid; AI3-01135; AI3 01135; AI301135 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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